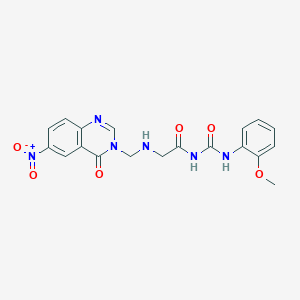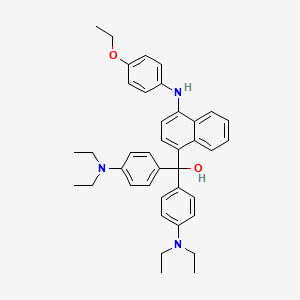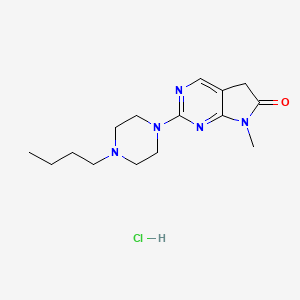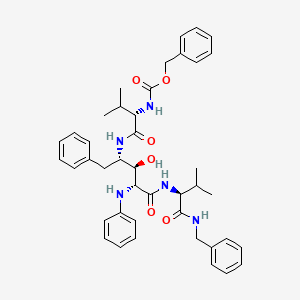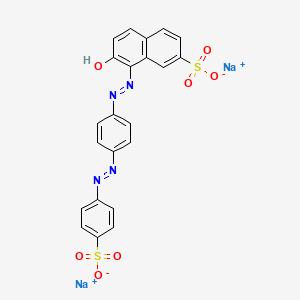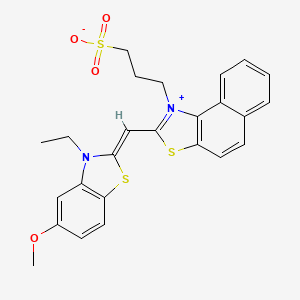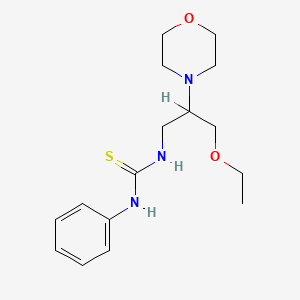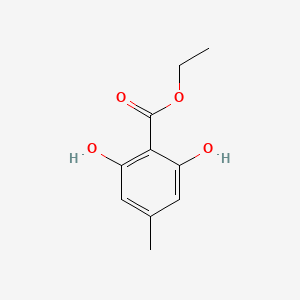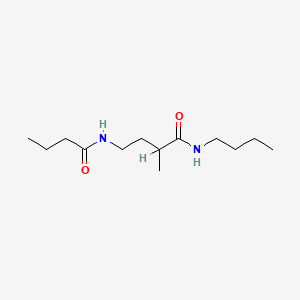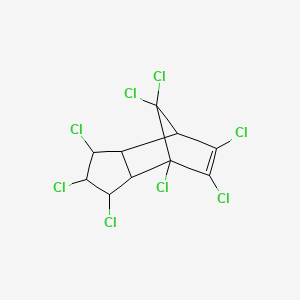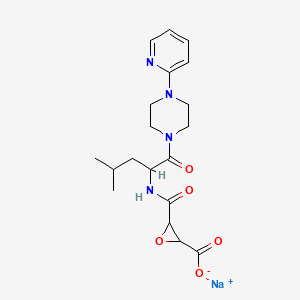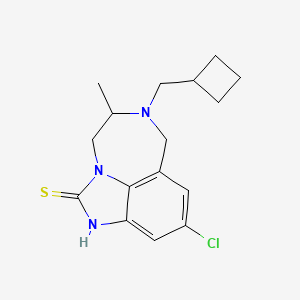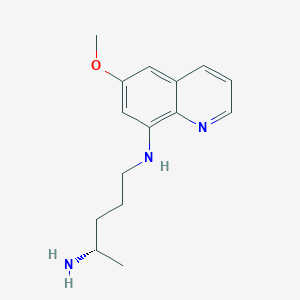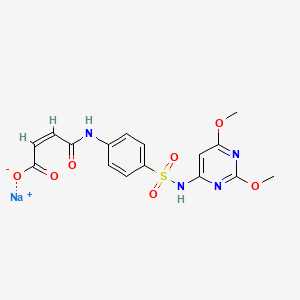
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulphonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,6-dimethoxypyrimidine with a sulphonyl chloride derivative, followed by the introduction of the phenylamino group. The final step includes the formation of the sodium salt through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the condensation reaction may be carried out in methanol with sodium hydroxide at elevated temperatures (around 85°C) for several hours, followed by purification steps such as recrystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a thiol or sulfide.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific proteins, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide: Shares a similar pyrimidine and sulphonyl structure but lacks the additional phenylamino and oxoisocrotonate groups.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar core structure with variations in the substituents attached to the phenyl ring.
Uniqueness
Sodium 4-((4-(((2,6-dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)amino)-4-oxoisocrotonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
94232-24-3 |
|---|---|
Formule moléculaire |
C16H15N4NaO7S |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
sodium;(Z)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H16N4O7S.Na/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23;/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20);/q;+1/p-1/b8-7-; |
Clé InChI |
IFEIDRGLYNQWDO-CFYXSCKTSA-M |
SMILES isomérique |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)[O-])OC.[Na+] |
SMILES canonique |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


